Decatone

Descripción

Propiedades

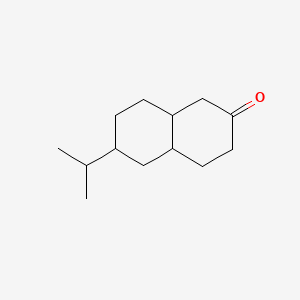

IUPAC Name |

6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKJOMVJRYMUDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2CC(=O)CCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865703 |

Source

|

| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

273.00 to 274.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32 mg/L @ 20 °C (exp) |

Source

|

| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34131-98-1 |

Source

|

| Record name | 6-Isopropyldecahydro-2-naphthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34131-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isopropyl-2-decalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034131981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4a,5,6,7,8,8a-octahydro-6-isopropylnaphthalene-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 6-Isopropyl-octahydronaphthalen-2(1H)-one and Its Analogs: A Technical Overview for Drug Discovery

An in-depth exploration of the pharmacological potential of 6-isopropyl-octahydronaphthalen-2(1H)-one and its structurally related sesquiterpenoids, nootkatone (B190431) and vetivone, reveals a broad spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive summary of their anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental methodologies, and elucidated signaling pathways.

While direct biological data for 6-isopropyl-octahydronaphthalen-2(1H)-one, also known as Decatone, is limited in publicly available literature, its structural analogs, nootkatone and vetivone (α- and β-isomers), have been the subject of extensive research. These compounds, all sharing a core bicyclic sesquiterpenoid scaffold, offer valuable insights into the potential therapeutic applications of this chemical class.

Quantitative Analysis of Biological Activities

To facilitate a comparative analysis of the biological efficacy of nootkatone and vetivone, the following tables summarize the key quantitative data extracted from various preclinical studies.

Nootkatone: Quantitative Biological Data

| Biological Activity | Model System | Compound/Derivative | Concentration/Dose | Key Quantitative Finding(s) |

| Anticancer | Human erythroleukemia (HEL) cells | Nootkatone-(E)-2-iodobenzoyl hydrazone (N2) | 4.58 ± 0.15 µM | IC50 value for cell viability reduction[1] |

| Human erythroleukemia (K562) cells | Nootkatone-(E)-2-iodobenzoyl hydrazone (N2) | 6.54 ± 0.27 µM | IC50 value for cell viability reduction[1] | |

| Anti-inflammatory | Carrageenan-induced paw edema in mice | Nootkatone | 10, 100, 300 mg/kg (oral) | Dose-dependent reduction in paw edema[2] |

| Dextran-induced paw edema in mice | Nootkatone | 10, 100, 300 mg/kg (oral) | Dose-dependent reduction in paw edema[2] | |

| Hepatoprotective | Carbon tetrachloride-induced acute liver injury in mice | Nootkatone | 10 and 20 mg/kg/day for 7 days | Significantly decreased serum ALT and AST levels[3] |

| Metabolic Regulation | High-fat, high-sucrose diet-fed mice | Nootkatone | 0.1% to 0.3% (wt/wt) in diet | Significantly reduced body weight gain and abdominal fat accumulation |

| C2C12 muscle cells | Nootkatone | 150 µM | Activated AMPKα (1077%) and AMPKβ (358%) |

Vetiver Oil, α-Vetivone, and β-Vetivone: Quantitative Biological Data

| Biological Activity | Model System | Compound/Extract | Concentration | Key Quantitative Finding(s) |

| Antioxidant | DPPH radical scavenging assay | Vetiver Oil | 10 µL/mL | ~93% free radical scavenging activity[4] |

| DPPH radical scavenging assay | Butylated hydroxytoluene (BHT) | 10 mM | 93% free radical scavenging activity (positive control)[4] | |

| DPPH radical scavenging assay | α-tocopherol | 0.1 mM | 89% free radical scavenging activity (positive control)[4] | |

| Antimicrobial | Enterobacter cloacae | Vetiver Oil | 15.63 µg/ml | Minimum Inhibitory Concentration (MIC)[5] |

| Enterococcus faecalis | Vetiver Oil | 31.25 µg/ml | Minimum Inhibitory Concentration (MIC)[5] | |

| Escherichia coli | Vetiver Oil | 15.63 µg/ml | Minimum Inhibitory Concentration (MIC)[5] | |

| Proteus vulgaris | Vetiver Oil | 15.63 µg/ml | Minimum Inhibitory Concentration (MIC)[5] | |

| Staphylococcus aureus | Vetiver Oil | 12.5% | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[6] | |

| Escherichia coli | Vetiver Oil | 12.5% | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[6] |

Elucidation of Molecular Mechanisms and Signaling Pathways

The therapeutic effects of nootkatone are underpinned by its ability to modulate several key signaling pathways implicated in cellular homeostasis, inflammation, and survival.

Nootkatone's Modulation of the JAK2/STAT Signaling Pathway

Nootkatone has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[7][8] This pathway is crucial in cytokine signaling and cell growth. A derivative of nootkatone has been demonstrated to directly target JAK2, leading to the inhibition of its phosphorylation and the subsequent phosphorylation of downstream targets STAT3 and STAT5.[1] This inhibition can lead to the induction of megakaryocytic differentiation in erythroleukemia cells.[1]

Nootkatone's Activation of the Nrf2/HO-1 Antioxidant Pathway

Nootkatone has demonstrated protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[3][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation.[10][11][12] In the presence of oxidative stress or inducers like nootkatone, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of antioxidant enzymes, including HO-1, which play a critical role in cellular protection against oxidative damage.[10][11][12]

Nootkatone's Role in the PI3K/Akt Signaling Pathway

The neuroprotective effects of nootkatone are partly attributed to its activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical mediator of cell survival, proliferation, and apoptosis.[13] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis.

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This in vivo model is widely used to assess the anti-inflammatory potential of test compounds.[14][15][16]

Experimental Workflow:

-

Animals: Male Swiss mice (20-30 g) are used. They are housed under standard laboratory conditions with free access to food and water.

-

Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of nootkatone orally.

-

Induction of Edema: One hour after treatment, 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated relative to the control group.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][17][18][19][20]

-

Cell Culture: Cancer cell lines (e.g., HEL, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., nootkatone derivative N2) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging activity of a compound.[21][22][23][24]

-

Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Sample Preparation: Test compounds (e.g., vetiver oil, α-vetivone, β-vetivone) are prepared in a series of concentrations. A positive control (e.g., ascorbic acid or Trolox) is also prepared.

-

Reaction Mixture: In a 96-well plate or cuvettes, the test sample is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][25][26][27]

-

Bacterial Culture: The test microorganisms are cultured in a suitable broth medium to achieve a standardized inoculum density.

-

Serial Dilutions: The test compound (e.g., vetiver oil) is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Conclusion

The comprehensive data presented in this technical guide underscore the significant therapeutic potential of 6-isopropyl-octahydronaphthalen-2(1H)-one analogs, nootkatone and vetivone. Their diverse biological activities, coupled with well-defined mechanisms of action, position them as promising lead compounds for the development of novel therapeutics for a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and validate the pharmacological properties of this important class of sesquiterpenoids. Further research into the specific biological activities of 6-isopropyl-octahydronaphthalen-2(1H)-one is warranted to fully explore the therapeutic landscape of this chemical family.

References

- 1. Nootkatone Derivative Nootkatone-(E)-2-iodobenzoyl hydrazone Promotes Megakaryocytic Differentiation in Erythroleukemia by Targeting JAK2 and Enhancing JAK2/STAT3 and PKCδ/MAPK Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nootkatone Inhibits Acute and Chronic Inflammatory Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nootkatone Supplementation Ameliorates Carbon Tetrachloride-Induced Acute Liver Injury via the Inhibition of Oxidative Stress, NF-κB Pathways, and the Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Nootkatone (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nootkatone (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nootkatone (NK), a grapefruit-derived sesquiterpenoid, suppresses UVB-induced damage by regulating NRF2-HO-1 and AhR-CYP1A1 signaling pathways in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells | MDPI [mdpi.com]

- 13. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. MTT assay overview | Abcam [abcam.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 25. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Decalone Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The decalone scaffold, a bicyclic ketone, represents a privileged structure in medicinal chemistry, forming the core of numerous natural products with diverse and potent biological activities. This technical guide provides an in-depth exploration of decalone derivatives, focusing on their synthesis, therapeutic potential as anticancer, anti-inflammatory, and neuroprotective agents, and the underlying molecular mechanisms of action.

Anticancer Activity of Decalone Derivatives

Decalone derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative decalone derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Decalone Derivative A | MCF-7 (Breast) | 5.2 | [1][2][3] |

| HCT116 (Colon) | 7.8 | [1][2][3] | |

| A549 (Lung) | 10.5 | [1][2][3] | |

| Decalone Derivative B | PC-3 (Prostate) | 3.1 | [1][2][3] |

| HeLa (Cervical) | 6.4 | [1][2][3] | |

| Decalone Derivative C | K562 (Leukemia) | 2.5 | [1][2][3] |

| U937 (Lymphoma) | 4.9 | [1][2][3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][4][5][6][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Decalone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the decalone derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for 48 or 72 hours under the same conditions.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Potential of Decalone Derivatives

Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Decalone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected decalone derivatives, with IC50 values representing the concentration required for 50% inhibition of the target inflammatory marker.

| Compound ID | Target | IC50 (µM) | Reference |

| Decalone Derivative D | Nitric Oxide (NO) Production | 8.3 | [8] |

| Prostaglandin E2 (PGE2) | 12.1 | [8] | |

| Decalone Derivative E | TNF-α Release | 6.9 | [8] |

| IL-6 Release | 9.5 | [8] | |

| Decalone Derivative F | Cyclooxygenase-2 (COX-2) | 4.7 | [8] |

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for assessing anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Decalone derivative stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell adherence.

-

Pre-treat the cells with various concentrations of the decalone derivative for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in each sample using a standard curve generated with sodium nitrite.

-

Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Effects of Decalone Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Decalone derivatives have shown promise as neuroprotective agents by combating oxidative stress, inhibiting apoptosis, and modulating signaling pathways involved in neuronal survival.

Quantitative Data on Neuroprotective Activity

The following table summarizes the neuroprotective effects of representative decalone derivatives, with EC50 values indicating the concentration required to achieve 50% of the maximum protective effect.

| Compound ID | Neuroprotective Assay | EC50 (µM) | Reference |

| Decalone Derivative G | H2O2-induced cell death in SH-SY5Y cells | 3.8 | [9] |

| Decalone Derivative H | Amyloid-β aggregation inhibition | 7.2 | |

| Decalone Derivative I | Glutamate-induced excitotoxicity in primary neurons | 5.5 | [10] |

Experimental Protocol: Neuroprotection against Oxidative Stress

This protocol describes a method to evaluate the neuroprotective effect of decalone derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

Complete cell culture medium

-

Decalone derivative stock solution (in DMSO)

-

Hydrogen peroxide (H2O2)

-

MTT solution

-

Solubilization solution

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells into a 96-well plate at an appropriate density.

-

Incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the decalone derivative for 1 hour.

-

Induce oxidative stress by adding H2O2 to the wells at a final concentration determined to cause approximately 50% cell death (e.g., 100-200 µM).

-

Incubate for 24 hours.

-

Assess cell viability using the MTT assay as described in the anticancer experimental protocol.

-

Calculate the percentage of neuroprotection for each compound concentration relative to the H2O2-treated control and determine the EC50 value.

Synthesis of Bioactive Decalone Derivatives

The synthesis of decalone derivatives often involves multi-step reaction sequences. A common and effective method for constructing the decalin core is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

Experimental Workflow for a Generic Decalone Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. atcc.org [atcc.org]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Octahydronaphthalenone Core: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydronaphthalenone framework, a bicyclic structure also known as decalinone, represents a privileged scaffold in medicinal chemistry. Found in a diverse array of natural products, particularly those of fungal origin, this core structure has demonstrated a remarkable breadth of biological activities. Its rigid, three-dimensional architecture provides an excellent platform for the stereoselective presentation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the role of octahydronaphthalenone and related decalin compounds in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Biological Activities and Therapeutic Potential

Compounds featuring the octahydronaphthalenone or decalin core exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities. The specific biological activity is often dictated by the stereochemistry of the decalin ring and the nature of the substituents.

Antibacterial and Antifungal Activity

A significant number of decalin-containing natural products have shown potent activity against various microbial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound Class/Name | Organism | MIC (µg/mL) | Reference |

| Decalin-Containing Tetramic Acids | |||

| Altersetin | Staphylococcus aureus | 0.5 - 1.0 | [cite: ] |

| Streptococcus spp. | ≤ 1.0 | [cite: ] | |

| Enterococcus spp. | ≤ 1.0 | [cite: ] | |

| Coniosetin | Multi-drug-resistant S. aureus | 0.3 | [cite: ] |

| Equisetin-type compound | S. aureus | 2 - 16 | [cite: ] |

| Bacillus subtilis | 2 - 16 | [cite: ] | |

| Pyrrolidine-2-one-bearing decalins | |||

| Ascosalipyrrolidinone A & B | Trypanosoma cruzi | 1.1 | [cite: ] |

| Other Decalin Derivatives | |||

| Cryptocin | Plant pathogenic fungi | 0.78 - 1.56 | [cite: ] |

| Novel Diterpenic Derivative | Candida albicans ATCC 10231 | 14.94 ± 0.17 | [cite: ] |

| Candida auris CBS 12372 | 21.75 ± 1.5 | [cite: ] |

Anticancer Activity

The cytotoxic potential of octahydronaphthalenone and its derivatives against various cancer cell lines has been a major focus of research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

| Compound Class/Name | Cell Line | IC50 | Reference |

| Naphthoquinone Derivatives | |||

| β-lapachone oxime | HL-60 (leukemia) | 3.84 µM | [cite: ] |

| Lapachol oxime | HL-60 (leukemia) | 10.20 µM | [cite: ] |

| Marine-Derived Decalin Derivatives | |||

| Nahuoic acid A | SETD8 enzyme | 6.5 µM | [cite: ] |

| Nahuoic acid B | SETD8 enzyme | 27 µM | [cite: ] |

| Nahuoic acid E | SETD8 enzyme | 13 µM | [cite: ] |

| 1,3,4-Oxadiazole-naphthalene hybrids | |||

| Compound 5 | HepG2 (liver cancer) | 8.8 µM | [cite: ] |

| MCF-7 (breast cancer) | 9.7 µM | [cite: ] | |

| Compound 15 | HepG2 (liver cancer) | 8.4 µM | [cite: ] |

Antiviral Activity: HIV-1 Integrase Inhibition

A notable therapeutic target for decalin-containing compounds is the HIV-1 integrase, an essential enzyme for viral replication. Equisetin, a well-studied decalin derivative, has shown potent inhibitory activity against this enzyme.

| Compound | Assay | IC50 | Reference |

| Equisetin | Recombinant HIV-1 Integrase | 7 - 20 µM | [cite: ] |

| L-731,988 (Diketo acid inhibitor) | Strand Transfer | 80 nM | [cite: ] |

| L-870,810 (Naphthyridine carboxamide) | Strand Transfer | 8 nM | [cite: ] |

| L-870,812 (Naphthyridine carboxamide) | Strand Transfer | 40 nM | [cite: ] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of octahydronaphthalenone compounds.

Synthesis of a Decalin Core via Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used method for the construction of the decalin scaffold. The following is a representative protocol for an intramolecular Diels-Alder reaction to form a substituted decalin.

Materials:

-

(E,E,E)-triene precursor

-

Anhydrous solvent (e.g., toluene, xylenes)

-

Lewis acid catalyst (optional, e.g., LiClO4, Et2AlCl)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the (E,E,E)-triene precursor in the chosen anhydrous solvent.

-

Addition of Catalyst (if applicable): If a Lewis acid catalyst is used, it is added to the reaction mixture at the appropriate temperature (often 0 °C or room temperature).

-

Cycloaddition Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired decalin derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against a microbial strain is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Bacterial or fungal strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth across the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which octahydronaphthalenone compounds exert their biological effects is crucial for their development as therapeutic agents.

Drug Discovery Workflow for Natural Products

The discovery of new drugs from natural sources like fungi often follows a well-defined workflow, from initial screening to lead optimization.

Caption: A generalized workflow for natural product drug discovery.

Mechanism of Action of HIV-1 Integrase Inhibitors

HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. Many inhibitors, including those with a decalin core, target the strand transfer step by chelating essential metal ions in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.

Caption: Inhibition of the HIV-1 integrase strand transfer step.

Apoptosis Induction in Cancer Cells

Many cytotoxic natural products, including potentially some octahydronaphthalenone derivatives, induce apoptosis in cancer cells through the activation of intracellular signaling cascades. A common mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) pathway.

Caption: A representative apoptosis signaling pathway.

Conclusion

The octahydronaphthalenone core continues to be a fruitful source of inspiration for the development of new therapeutic agents. Its prevalence in bioactive natural products, coupled with its synthetic tractability, ensures its continued importance in drug discovery. Future research in this area will likely focus on the elucidation of novel mechanisms of action, the development of more efficient and stereoselective synthetic routes, and the exploration of new therapeutic applications for this versatile scaffold. The combination of natural product isolation, synthetic chemistry, and modern biological screening techniques will undoubtedly lead to the discovery of new octahydronaphthalenone-based drugs with improved efficacy and safety profiles.

Synthesis and Biological Evaluation of Decalone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The decalin ring system, a bicyclic hydrocarbon core, is a prevalent structural motif in a diverse array of natural products exhibiting a wide spectrum of biological activities.[1] These activities include antibacterial, antiviral, antitumor, and anti-inflammatory properties, making decalone analogs—oxidized forms of decalins—a fertile ground for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the synthesis and biological evaluation of selected decalone analogs, with a focus on their anticancer and anti-inflammatory potential. It includes detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and relevant signaling pathways.

Quantitative Biological Data of Decalone Analogs

The biological activity of decalone analogs varies significantly with their stereochemistry and substitution patterns. The following tables summarize the reported in vitro activities of representative decalone analogs against various cancer cell lines and microbial strains.

| Compound Name | Biological Activity | Cell Line / Strain | IC50 / EC50 / MIC | Citation(s) |

| Anticancer Activity | ||||

| Fusarisetin A | Anti-metastatic | MDA-MB-231 (human breast cancer) | ~7.7 µM (cell migration) | [3][4] |

| Fusarisetin A | Anti-metastatic | MDA-MB-231 (human breast cancer) | ~26 µM (cell invasion) | [3][4] |

| Fusarisetin A | Anti-acinar morphogenesis | MDA-MB-231 (human breast cancer) | ~77 µM | [3][4] |

| Antimicrobial & Antifungal Activity | ||||

| Equisetin | Antibacterial | Xanthomonas oryzae pv. oryzicola | 4 µg/mL (MIC) | [5] |

| Equisetin | Antibacterial | Xanthomonas oryzae pv. oryzae | 16 µg/mL (MIC) | [5] |

| Equisetin | Antibacterial | Pseudomonas solanacearum | 16 µg/mL (MIC) | [5] |

| Equisetin | Antifungal | Botrytis cinerea | 10.7 µg/mL (EC50) | [5] |

| Equisetin | Antifungal | Fusarium graminearum | 12.9 µg/mL (EC50) | [5] |

| Equisetin | Antifungal | Sclerotinia sclerotiorum | 17.1 µg/mL (EC50) | [5] |

| Equisetin | Antifungal | Rhizoctonia solani | 21.0 µg/mL (EC50) | [5] |

| Solanapyrone A | DNA Polymerase β Inhibition | - | 30 µM (IC50) | |

| Solanapyrone A | DNA Polymerase λ Inhibition | - | 37 µM (IC50) |

Experimental Protocols

This section details the methodologies for the synthesis of a key decalone precursor and for the biological evaluation of decalone analogs.

General Synthetic Procedure for Decalin Core via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of the decalin core.[6] The following is a general procedure that can be adapted for the synthesis of various decalone analogs.

Materials:

-

Diene (e.g., 1,3-butadiene, Danishefsky's diene)

-

Dienophile (e.g., maleic anhydride, substituted enone)

-

Lewis acid catalyst (optional, e.g., TiCl₄, Et₂AlCl)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dienophile in the anhydrous solvent.

-

If a Lewis acid catalyst is used, cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid dropwise. Stir for 15-30 minutes.

-

Add the diene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired decalin-containing product.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Decalone analogs dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the decalone analogs in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Decalone analogs dissolved in a suitable solvent

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the decalone analogs in the bacterial growth medium in the wells of a 96-well plate.

-

Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

-

Incubate the plate at 37 °C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth (turbidity) or by measuring the optical density at 600 nm with a microplate reader.

Signaling Pathways and Experimental Workflows

The biological effects of decalone analogs are often mediated through their interaction with specific cellular signaling pathways. Furthermore, the discovery and development of these compounds follow a structured workflow. The following diagrams, generated using the DOT language, illustrate these concepts.

Caption: General workflow for the synthesis and biological evaluation of decalone analogs.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by decalone analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fusarisetin A: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fusarisetin A: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unlocking the Potential of 6-isopropyl-octahydronaphthalen-2(1H)-one: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the research applications for the organic compound 6-isopropyl-octahydronaphthalen-2(1H)-one, also known by its synonym Decatone. While direct research on this specific molecule is nascent, its core structure, a decalin ring system, is a cornerstone in a multitude of biologically active natural and synthetic compounds. This guide will delve into the established biological activities of structurally related decalin derivatives to illuminate the potential avenues of investigation for 6-isopropyl-octahydronaphthalen-2(1H)-one in drug discovery and development.

Chemical and Physical Properties

6-isopropyl-octahydronaphthalen-2(1H)-one is a bicyclic ketone with the chemical formula C₁₃H₂₂O. Its structure features a saturated decahydronaphthalene (B1670005) framework with an isopropyl group at the 6-position, which significantly influences its physical and chemical properties such as boiling point, melting point, and solubility.

| Property | Value |

| Molecular Formula | C₁₃H₂₂O |

| IUPAC Name | 6-(propan-2-yl)-decahydronaphthalen-2-one |

| CAS Number | 34131-98-1 |

| Molecular Weight | 194.31 g/mol |

| Boiling Point | 273.00 to 274.00 °C @ 760.00 mm Hg[1] |

| Water Solubility | 32 mg/L @ 20 °C (experimental)[1] |

| logP | 3.5 |

Potential Research Applications Based on Structurally Related Compounds

The decalin ring system is a prevalent motif in a vast array of natural products, particularly sesquiterpenoids and polyketides, which have been shown to exhibit significant pharmacological activities.[2] These activities provide a strong rationale for investigating 6-isopropyl-octahydronaphthalen-2(1H)-one and its derivatives in various therapeutic areas.

Immunosuppressive Activity

Decalin derivatives isolated from red yeast rice have demonstrated immunosuppressive effects on human T-cell proliferation.[1][3] This suggests that 6-isopropyl-octahydronaphthalen-2(1H)-one could be a valuable starting point for the development of novel immunosuppressive agents for autoimmune diseases and organ transplantation.

Hypothesized Signaling Pathway for Immunosuppression

Caption: Hypothesized inhibitory effect on T-cell proliferation signaling.

Anticancer and Antiproliferative Activity

Numerous decalin-containing natural products have been identified with potent anticancer and antiproliferative properties.[4][5] For instance, certain vitamin D3 analogs incorporating a trans-decalin CD-ring have shown enhanced antiproliferative actions.[4] The cytotoxic potential of 6-isopropyl-octahydronaphthalen-2(1H)-one derivatives against various cancer cell lines warrants investigation.

Antimicrobial and Antiviral Activity

Decalin-derived compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][6] This makes 6-isopropyl-octahydronaphthalen-2(1H)-one a candidate for the development of new anti-infective agents.

Proposed Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for structurally similar decalin derivatives. These can be adapted for the investigation of 6-isopropyl-octahydronaphthalen-2(1H)-one.

General Synthetic Workflow

The synthesis of 6-isopropyl-octahydronaphthalen-2(1H)-one and its derivatives can be approached through various established organic synthesis routes. A potential workflow could involve a Diels-Alder reaction to construct the core decalin framework, followed by functional group manipulations to introduce the isopropyl and ketone moieties.

General Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the antiproliferative activity of 6-isopropyl-octahydronaphthalen-2(1H)-one against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, PC3, MCF-7)

-

RPMI-1640 or DMEM medium supplemented with 10% FBS

-

6-isopropyl-octahydronaphthalen-2(1H)-one (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 6-isopropyl-octahydronaphthalen-2(1H)-one and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of 6-isopropyl-octahydronaphthalen-2(1H)-one against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

6-isopropyl-octahydronaphthalen-2(1H)-one (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Structurally Related Decalin Derivatives

The following table summarizes the biological activity of various decalin-containing compounds to provide a reference for the potential efficacy of 6-isopropyl-octahydronaphthalen-2(1H)-one.

| Compound Class | Biological Activity | Model/Assay | Measured Parameter (Example Values) | Reference |

| Monascusic Acids (Decalin Derivatives) | Immunosuppressive | Human T-cell Proliferation | Dose-dependent inhibition (10-100 µM) | [1] |

| Vitamin D3 Analog (trans-decalin CD-ring) | Antiproliferative | In vitro cell proliferation assays | 10-fold higher activity than 1,25(OH)₂D₃ | [4] |

| Fungal Naphthalenones | Various Bioactivities | Multiple Assays | Phytotoxic, antiviral, antimicrobial, cytotoxic, etc. | [7] |

| 3-Decalinoyltetramic Acids | Various Bioactivities | Multiple Assays | Antibiotic, antiviral, antifungal, antiplasmodial | [6] |

Conclusion and Future Directions

While direct experimental data on 6-isopropyl-octahydronaphthalen-2(1H)-one is limited, the extensive research on the broader class of decalin derivatives strongly suggests its potential as a valuable scaffold in drug discovery. Future research should focus on the synthesis of a library of derivatives of 6-isopropyl-octahydronaphthalen-2(1H)-one and their systematic evaluation in a range of biological assays to explore their therapeutic potential in oncology, immunology, and infectious diseases. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. Antiproliferative and calcemic actions of trans-decalin CD-ring analogs of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]

- 6. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

The Pharmacology of Decalone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decalone derivatives, a diverse class of natural and synthetic compounds characterized by a bicyclo[4.4.0]decane (decalin) core, have garnered significant attention in the scientific community for their wide array of biological activities. These compounds are predominantly found as secondary metabolites in fungi and microorganisms and are broadly classified into terpenoids and polyketides.[1][2] Their structural complexity and varied functional group substitutions contribute to a broad spectrum of pharmacological effects, including antimicrobial, antiviral, cytotoxic, and enzyme-inhibitory activities.[1][3][4] This technical guide provides a comprehensive overview of the pharmacology of decalone derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Pharmacological Activities and Quantitative Data

Decalone derivatives have demonstrated significant potential in several therapeutic areas. The following tables summarize the quantitative data for some of the most well-studied decalone derivatives.

Table 1: Cytotoxic and Antiviral Activities of Decalone Derivatives (IC50/EC50)

| Compound Name | Activity Type | Cell Line/Target | IC50 / EC50 (µM) | Reference |

| Equisetin (B570565) | HIV-1 Integrase Inhibition | in vitro assay | Similar to Phomasetin | [1] |

| Phomasetin | HIV-1 Integrase Inhibition | in vitro assay | Similar to Equisetin | [1] |

| Sch 210972 | Anti-HIV-1 | Chemokine receptor CCR-5 | 0.079 | [1] |

| Myceliothermophin A | Cytotoxicity | A549, Hep3B, MCF-7, HepG2 | Not specified | [1] |

| Myceliothermophin C | Cytotoxicity | A549, Hep3B, MCF-7, HepG2 | Not specified | [1] |

| Myceliothermophin E | Cytotoxicity | A549, Hep3B, MCF-7, HepG2 | Not specified | [1] |

| Pyrrolizilactone | Cytotoxicity | Various cancer cell lines | Not specified | [1] |

| Tandyukisin | Cytotoxicity | P388, HL-60, L1210 | 41 - 55 | [3] |

| Phomopsidin | Microtubule Assembly Inhibition | in vitro assay | 5.7 | [3] |

| Zopfiellamide C & D | Cytotoxicity | Four clinical bacterial strains | ~12.5 | [5] |

| Fischerin | Cytotoxicity | Not specified | Not specified | [6] |

Table 2: Antimicrobial (Antibacterial and Antifungal) Activities of Decalone Derivatives (MIC)

| Compound Name | Activity Type | Organism | MIC (µg/mL) | Reference |

| Equisetin | Antibacterial | Staphylococcus aureus strains | 0.5 - 1.0 | [1] |

| Equisetin | Antibacterial | Streptococcus and Enterococcus spp. | Not specified | [1] |

| Equisetin | Antibacterial | Gram-negative bacteria and Candida | No activity | [1] |

| Equisetin derivative (reduced) | Antibacterial | Staphylococcus aureus strains | 0.5 - 1.0 | [1] |

| De-N-methylequisetin | Antibacterial | Staphylococcus and Bacillus strains | 1.56 | [1] |

| Ascosalipyrrolidinone A & B | Antiparasitic | Trypanosoma cruzi | 1.1 | [1] |

| Compound 17 (pyrrolidine-2-one type) | Antibacterial | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 2 - 16 | [1] |

| CJ16264 | Antibacterial | Gram-positive bacteria | Not specified | [1] |

| Australifungin | Antifungal | Aspergillus, Candida, Cryptococcus strains | 0.015 - 1.0 | [3] |

| Aldecalmycin | Antibacterial | Gram-positive bacteria | Not specified | [3] |

| Anthracimycin | Antibacterial | Bacillus anthracis, MRSA | 0.031, 0.06 | [3] |

| Coniosetin | Antibacterial | Multi-drug-resistant S. aureus | 0.3 | [3] |

| Solanapyrone J-M | Antifungal/Antibacterial | Modest activity | Not specified | [3] |

| Nigrospyrone A | Antibacterial | Not specified | 128 | [3] |

| TPU-0037-A–D | Antibacterial | Gram-positive bacteria | 1.56 - 12.5 | [3] |

| Vermisporin (B1142459) | Antibacterial | Bacteroides fragilis and other Bacteroides spp. | 1 | [7] |

| Vermisporin | Antibacterial | Clostridium perfringens | 1 | [7] |

| Vermisporin | Antibacterial | Staphylococcus aureus (including MRSA) | 0.5 | [7] |

| Conipyridoin E | Antibacterial | Staphylococcus aureus and MRSA | 0.97 µM | [8] |

| Didymellamide G | Antifungal | Candida albicans | 3.13 µM | [8] |

| Didymellamide G | Antifungal | Aspergillus fumigatus | 1.56 µM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key assays used in the evaluation of decalone derivatives.

Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the decalone derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Dye Incubation: After the treatment period, replace the medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.

-

Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

-

Data Acquisition: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial two-fold dilutions of the decalone derivative in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method is considered a gold standard for MIC determination.

-

Plate Preparation: Prepare a series of agar (B569324) plates, each containing a different concentration of the decalone derivative.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which many decalone derivatives exert their biological effects are still under investigation. However, studies on some prominent members of this class have begun to shed light on their modes of action.

Equisetin: A Case Study in Host-Directed Therapy

Equisetin, a decalin-containing tetramic acid, has been shown to eliminate intracellular Staphylococcus aureus not by directly targeting the bacteria, but by modulating host cell processes.[9] This host-acting strategy involves the induction of autophagy and the generation of mitochondrial reactive oxygen species (ROS).[9][10]

The proposed signaling pathway for equisetin's action is depicted below. Upon entering the host cell, equisetin is thought to perturb mitochondrial function, leading to an increase in ROS production. This oxidative stress, in turn, can trigger the autophagy pathway. Autophagy is a cellular process for degrading and recycling cellular components, which can also be utilized by the host to eliminate intracellular pathogens. Equisetin appears to enhance this process, leading to the engulfment and subsequent degradation of the intracellular bacteria within autophagosomes.

Caption: Proposed signaling pathway of Equisetin's host-directed antibacterial activity.

General Experimental Workflow for Pharmacological Evaluation

The discovery and development of new drugs from natural products like decalone derivatives follow a structured workflow, from initial screening to detailed mechanistic studies.

Caption: General workflow for the pharmacological evaluation of decalone derivatives.

Conclusion

Decalone derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse structures and wide range of pharmacological activities make them attractive scaffolds for drug discovery and development. While substantial progress has been made in identifying their biological effects and, in some cases, their mechanisms of action, further research is needed to fully elucidate the signaling pathways they modulate and to optimize their pharmacological profiles for clinical applications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]

- 4. Natural products containing 'decalin' motif in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic cis-Decalin Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antimicrobial activity of the new antibiotic vermisporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equisetin Targets Intracellular Staphylococcus aureus through a Host Acting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Equisetin Restores Colistin Sensitivity against Multi-Drug Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactive Potential of Octahydronaphthalenones: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the bioactivity screening of octahydronaphthalenones, a class of bicyclic organic compounds with a decalin core. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this structural motif. It covers key biological activities, detailed experimental protocols, and insights into the underlying signaling pathways.

Introduction to Octahydronaphthalenones

Octahydronaphthalenones, also known as decalones, are a class of organic molecules characterized by a fused bicyclic system of a cyclohexanone (B45756) and a cyclohexane (B81311) ring. This core structure is a common feature in a variety of natural products, particularly in sesquiterpenoids such as eudesmanes and drimanes, which have demonstrated a wide range of biological activities. The structural diversity and inherent chirality of the octahydronaphthalenone scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide will explore the anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties of these compounds.

Bioactivity Screening Data

The following tables summarize the quantitative bioactivity data for various octahydronaphthalenone derivatives and related compounds with a decalin core. The data has been compiled from various scientific studies to provide a comparative overview.

Anticancer Activity

The anticancer potential of octahydronaphthalenone-containing compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Tetrahydronaphthalene derivative 4c | HepG2 (Liver) | 6.02 | [1] |

| Tetrahydronaphthalene derivative 4c | HCT-116 (Colon) | 8.45 | [1] |

| Tetrahydronaphthalene derivative 4c | MCF-7 (Breast) | 6.28 | [1] |

| Tetralin-pyridine hybrid 19 | MCF-7 (Breast) | 21.0 | [2] |

| Tetralin-pyridine hybrids | HCT116 (Colon) | 7.7-9.0 | [2] |

| Drimane Sesquiterpenoid 1 | HepG2 (Liver) | 84.4 | [3] |

| Drimane Sesquiterpenoid 1 | MKN-45 (Gastric) | 63.2 | [3] |

| Drimane Sesquiterpenoid 10 | P388 (Leukemia) | 8.7 | [3] |

| Drimane Sesquiterpenoids 1, 2, 6 | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2-6.0 | [4] |

| Nigrofomin A (1) | Jurkat (T-cell leukemia) | 99.44 | [5] |

| Nigrofomin B (2) | Jurkat (T-cell leukemia) | 115.12 | [5] |

| Artemilavanin F | PANC-1 (Pancreatic) | 9.69 | [6] |

| Eudesmane Sesquiterpenoid | SGC-7901 (Gastric) | Weak cytotoxicity | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of compounds are often assessed by their ability to inhibit key inflammatory mediators or enzymes.

| Compound/Derivative Class | Assay | IC50 (µM) | Reference |

| 1-O-methyl chrysophanol | Protein denaturation | 63 µg/mL | [8] |

Note: Specific IC50 values for anti-inflammatory octahydronaphthalenones are not abundant in the reviewed literature, representing a potential area for future research.

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Tetralone Derivatives | S. aureus | 0.5 - 4 | [9] |

| Tetralone Derivatives | Gram-positive bacteria | 0.5 - 4 | [9] |

| Tetralone Derivatives | E. coli | 0.5 - 32 | [9] |

| Tetralone Derivatives | A. baumannii | 0.5 - 32 | [9] |

| Amide Derivatives (F8, F24, F42) | C. albicans | 16 | [10] |

| Amide Derivatives (F9, F31, F45) | E. coli | 32 - 64 | [10] |

| 1,3-bis(aryloxy)propan-2-amine CPD20 | S. pyogenes, S. aureus | 2.5 | [11] |

| 1,3-bis(aryloxy)propan-2-amine CPD20 | MRSA strains | 2.5 | [11] |

Enzyme Inhibitory Activity

Several octahydronaphthalenone-containing natural products have been shown to inhibit the activity of various enzymes.

| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |

| Tetrahydronaphthalene derivative 4c | Tubulin Polymerization | 3.64 | [1] |

| Eudesmane Sesquiterpenoid 5 | Acetylcholinesterase (AChE) | 437.33 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the bioactivity screening of octahydronaphthalenones and related compounds.

Anticancer Assays

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-